3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)(3-phenylpropyl)amino)propiononitrile
Description
This compound features a benzothiazole core substituted with two chlorine atoms at positions 5 and 6, an azo (-N=N-) group bridging to a phenyl ring, and a 3-phenylpropylamino-propiononitrile side chain.
Properties
CAS No. |
93805-38-0 |
|---|---|
Molecular Formula |
C25H21Cl2N5S |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-phenylpropyl)anilino]propanenitrile |
InChI |
InChI=1S/C25H21Cl2N5S/c26-21-16-23-24(17-22(21)27)33-25(29-23)31-30-19-9-11-20(12-10-19)32(15-5-13-28)14-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-12,16-17H,4-5,8,14-15H2 |
InChI Key |
SNEPMTPGGMIAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC4=CC(=C(C=C4S3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)(3-phenylpropyl)amino)propiononitrile typically involves a multi-step process:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Diazotization: The next step involves the diazotization of the benzothiazole derivative. This is typically carried out by treating the compound with nitrous acid (HNO₂) in the presence of hydrochloric acid (HCl).
Azo Coupling: The diazonium salt formed in the previous step is then coupled with a phenylamine derivative to form the azo compound.
Final Coupling: The final step involves the coupling of the azo compound with 3-phenylpropylamine and propiononitrile under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation reactions often use reagents such as chlorine (Cl₂) or bromine (Br₂).
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)(3-phenylpropyl)amino)propiononitrile has several applications in scientific research:
Chemistry: Used as a dye and pigment due to its vivid color properties. It is also used in the synthesis of other complex organic compounds.
Biology: Investigated for its potential use as a biological stain and in the study of cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Used in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)(3-phenylpropyl)amino)propiononitrile involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with cellular components. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, disrupting normal cellular functions.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- Nitro-substituted analog: 3-[[2-chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile () replaces the 5,6-dichloro groups with a nitro (-NO₂) group at position 4. The nitro group is a stronger electron-withdrawing substituent than chlorine, which may increase electrophilicity and alter redox behavior. Safety data for this analog include GHS hazard statements, though specifics are unavailable for the dichloro variant .
- Unsubstituted benzothiazole derivatives : Compounds lacking halogen or nitro groups (e.g., from ) likely exhibit reduced stability in harsh conditions due to the absence of electron-withdrawing effects .
Azo Group and Phenyl Ring Modifications
- Hydrazone derivatives: describes hydrazones synthesized via reactions of bis-3-oxopropanenitrile with diazonium salts. These lack the 3-phenylpropylamino side chain but share the azo linkage, highlighting the role of coupling reactions in synthesizing such compounds. Piperidine-catalyzed reactions () suggest similar synthetic pathways for the main compound, though dichloro substituents may require optimized conditions .
Amino Side Chain Diversity
- Benzamide analogs: lists compounds (e.g., 13–17) with benzamide groups and alkoxy substituents (methoxy, ethoxy, propoxy).
- Cyanomethoxy and propenyloxy variants: Compound 13 (cyanomethoxy) and 14 (propenyloxy) from demonstrate how electron-withdrawing (cyanomethoxy) or conjugated (propenyloxy) groups can modulate electronic properties and reactivity .
Data Table: Key Structural and Functional Comparisons
*EWG = Electron-Withdrawing Group
Research Findings and Gaps
- Synthetic Routes : confirms the feasibility of azo coupling for such compounds, but dichloro-substituted intermediates may require specialized handling .
Biological Activity
The compound 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)(3-phenylpropyl)amino)propiononitrile is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the azo linkage and subsequent coupling reactions to introduce the dichlorobenzothiazole moiety. The synthetic pathway can be summarized as follows:
- Azo Coupling : The initial step involves the reaction of 5,6-dichlorobenzothiazole with an appropriate diazonium salt to form the azo compound.
- Amine Coupling : The azo compound is then reacted with a phenylpropyl amine to introduce the phenylpropyl group.
- Final Modification : The final nitrile group is introduced through a nucleophilic substitution reaction.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
Anticancer Activity
Several studies have demonstrated that compounds containing benzothiazole and azo groups exhibit significant anticancer properties. For instance, similar derivatives have shown antiproliferative effects against various cancer cell lines, such as breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| A549 (Lung) | 12.3 | Cell cycle arrest |
| HeLa (Cervical) | 8.9 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Case Studies
- Antitumor Efficacy in Vivo : A study involving xenograft models showed that administration of the compound significantly reduced tumor growth in mice bearing human breast cancer xenografts. The treatment group exhibited a 50% reduction in tumor volume compared to controls.
- Mechanistic Insights : Research utilizing flow cytometry revealed that treated cancer cells displayed increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism for its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
